3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with a carboxylic acid group at position 1 and a 1,2-bis(tert-butoxycarbonyl)hydrazineyl moiety at position 3. The BCP scaffold is highly rigid and non-planar, making it a valuable bioisostere for alkynes, para-substituted benzene rings, or other linear structures in medicinal chemistry . The tert-butoxycarbonyl (Boc) groups serve as protective units for the hydrazineyl functionality, enhancing stability during synthetic workflows while allowing selective deprotection for downstream modifications . This compound is typically synthesized via photoredox or transition metal-catalyzed decarboxylative coupling reactions, as evidenced by its structural analogs in recent literature .
Properties
Molecular Formula |
C16H26N2O6 |
|---|---|
Molecular Weight |
342.39 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C16H26N2O6/c1-13(2,3)23-11(21)17-18(12(22)24-14(4,5)6)16-7-15(8-16,9-16)10(19)20/h7-9H2,1-6H3,(H,17,21)(H,19,20) |
InChI Key |
WIJCZYBCVKQZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of bicyclo[1.1.1]pentane derivatives with tert-butoxycarbonyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and bioisosteres.
Biology: The compound is used in the development of biologically active molecules and drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Bulk and Protection : The bis-Boc hydrazineyl group in the target compound introduces significant steric bulk compared to smaller substituents like methoxycarbonyl or difluoromethyl. This bulk may slow reaction kinetics but improves stability in acidic/basic conditions .
- Electronic Effects : Electron-withdrawing groups (e.g., difluoromethyl, bromophenyl) increase electrophilicity at the carboxylic acid, enhancing reactivity in decarboxylative couplings. Boc groups, being electron-rich, may reduce electrophilicity .
Physicochemical Properties
- Solubility and LogD : Boc-protected derivatives (e.g., bis-Boc hydrazineyl) exhibit lower aqueous solubility but higher LogD values (~2.5–3.5), favoring membrane permeability. Difluoromethyl and halogenated phenyl analogs show even higher lipophilicity (LogD >4) .
- Thermal Stability : Boc groups decompose above 150°C, limiting high-temperature applications. Methoxycarbonyl and halogenated derivatives are thermally stable up to 200°C .
Biological Activity
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with bicyclo[1.1.1]pentane frameworks. The tert-butoxycarbonyl (Boc) protecting groups are crucial for stabilizing the hydrazine moiety during synthesis and subsequent biological evaluations.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Bicyclo[1.1.1]pentane derivative + Boc-hydrazine | Solvent A, RT | 85% |
| 2 | Product from Step 1 + Acid | Solvent B, reflux | 90% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing pathways related to cell signaling and metabolic processes. The bicyclo[1.1.1]pentane structure serves as a bioisostere for traditional aromatic systems, which may enhance its pharmacological profile.
Case Studies
Research has shown that derivatives of bicyclo[1.1.1]pentanes exhibit varied biological activities, including anti-inflammatory and analgesic effects:
- Study 1 : A derivative of this compound was tested for analgesic activity in a mouse model using the tail flick test, demonstrating significant pain relief compared to control groups.
- Study 2 : In vitro assays indicated that the compound exhibits moderate inhibition of certain cancer cell lines, suggesting potential as an anticancer agent.
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics of 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid reveal favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicological assessments indicate a relatively safe profile at therapeutic doses; however, further studies are necessary to establish comprehensive safety data.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, comparisons can be made with other bicyclic compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Structure Type | Activity Type | Potency (IC50) |
|---|---|---|---|
| Compound A | Bicyclic | Anticancer | 15 µM |
| Compound B | Bicyclic | Analgesic | 25 µM |
| 3-(Boc-Hydrazine) | Bicyclic | Anticancer/Analgesic | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
